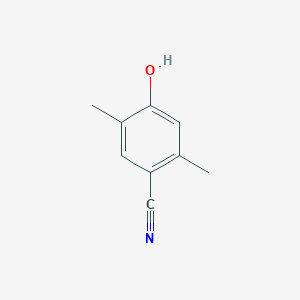

4-Hydroxy-2,5-dimethylbenzonitrile

描述

Contextualization within the Field of Aromatic Nitrile Chemistry

Aromatic nitriles are a cornerstone of modern organic chemistry, serving as precursors to a variety of functional groups, including amines, carboxylic acids, and tetrazoles. nist.govtaylorandfrancis.com The synthesis of these compounds has evolved significantly, with classical methods like the Sandmeyer and Rosenmund-von Braun reactions being supplemented by modern transition-metal-catalyzed cyanations. scielo.brwikipedia.org These newer methods often provide higher yields and greater functional group tolerance. The reactivity of the aromatic ring is influenced by the strongly electron-withdrawing nature of the nitrile group, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. researchgate.net

Significance of the 4-Hydroxy-2,5-dimethylbenzonitrile Scaffold in Contemporary Chemical Research

The this compound scaffold, a specific isomer within the hydroxy-dimethylbenzonitrile family, presents a unique combination of functional groups that makes it a valuable tool in chemical research. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, while the nitrile group is a versatile synthetic handle. The two methyl groups influence the molecule's steric and electronic properties, including its solubility and how it interacts with biological targets. Although less studied than its 3,5-dimethyl isomer, which is a known intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, the 2,5-dimethyl arrangement offers a distinct structural motif for the design of new molecules. rsc.org

Overview of Research Trajectories Pertaining to Hydroxy-Dimethylbenzonitrile Structures

Research involving hydroxy-dimethylbenzonitrile structures is multifaceted. A significant trajectory is their use as intermediates in medicinal chemistry. For example, derivatives of these scaffolds are being investigated for their potential as antiglioma agents, antimicrobial compounds, and multi-kinase inhibitors for cancer therapy. taylorandfrancis.comgoogle.comorganic-chemistry.org Another area of interest is their application in materials science, where they can serve as monomers for the production of high-performance polymers like polycarbonates. google.com Furthermore, the development of efficient and environmentally benign synthetic methods for these compounds remains an active area of research, with a focus on catalytic and one-pot procedures. researchgate.netresearchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 85223-94-5 | enovationchem.comsigmaaldrich.com |

| Molecular Formula | C₉H₉NO | researchgate.net |

| Molecular Weight | 147.17 g/mol | cookechem.com |

| Appearance | Solid | bldpharm.com |

| Purity | Typically >98% | cookechem.com |

| Predicted XlogP | 2.0 | researchgate.net |

Synthesis and Characterization

The synthesis of this compound can be achieved from commercially available 2,5-dimethylphenol (B165462). A common synthetic strategy involves the introduction of a cyano group onto the aromatic ring. One reported method involves the iodination of 2,5-dimethylphenol, followed by a substitution reaction to introduce the cyano group. researchgate.net

General synthetic approaches to aromatic nitriles include:

Sandmeyer Reaction: Diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. scielo.br

Rosenmund-von Braun Reaction: Reaction of an aryl halide with a copper(I) cyanide. wikipedia.org

Palladium-Catalyzed Cyanation: A more modern approach using an aryl halide or triflate and a cyanide source, such as zinc cyanide or potassium ferrocyanide, with a palladium catalyst. organic-chemistry.org

From Aldehydes or Oximes: Conversion of a corresponding benzaldehyde (B42025) to an oxime, followed by dehydration to the nitrile. A one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride has been reported with high yields. researchgate.net

Characterization

The structure of this compound is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. A published spectrum of this compound shows distinct signals for the aromatic protons and the methyl groups. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the functional groups present. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (O-H) and nitrile (C≡N) groups. A published FTIR spectrum confirms these features. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 147.06842 Da. researchgate.net

Applications in Scientific Research

While specific, large-scale applications of this compound are not as extensively documented as those for some of its isomers, its structural features make it a compound of interest in several research areas.

Research Focused on the Compound Itself

The primary research focus on this compound has been in its synthesis and characterization as a novel chemical entity. Its availability from chemical suppliers indicates its use as a building block in exploratory chemical synthesis. enovationchem.comsigmaaldrich.comcookechem.com

Use as a Chemical Intermediate

The true value of this compound in research lies in its potential as a chemical intermediate. The presence of the hydroxyl and nitrile groups allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. For instance, it has been mentioned as a monomer in the production of polycarbonates. google.com

Potential Applications in Medicinal Chemistry

Although direct applications are limited, the broader class of hydroxy-dimethylbenzonitrile derivatives has shown promise in medicinal chemistry. Research on related structures suggests potential therapeutic applications:

Anticancer Agents: Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have been synthesized and evaluated as antiglioma agents. google.com

Antimicrobial Agents: Novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have demonstrated antibacterial and antifungal activities. taylorandfrancis.com

Multi-Kinase Inhibitors: 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors with potential anti-cancer activity. organic-chemistry.org

Neurodegenerative Diseases: Benzothiazole (B30560) derivatives based on a hydroxybenzonitrile scaffold are being explored as multi-target-directed ligands for the treatment of Alzheimer's disease. nist.gov

These examples highlight the potential of the hydroxy-dimethylbenzonitrile scaffold in drug discovery, and this compound could serve as a key starting material for creating new derivatives with unique biological activities.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCLRFNSBZRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626958 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85223-94-5 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Hydroxy-2,5-dimethylbenzonitrile

The synthesis of this compound can be achieved through several strategic routes, primarily involving the construction or modification of the aromatic core. These methods include aromatic substitution reactions, the interconversion of functional groups on existing precursors, and multi-step syntheses starting from substituted phenols.

Strategies Involving Aromatic Substitution Reactions

Aromatic substitution reactions are a cornerstone of synthetic organic chemistry, providing direct pathways to functionalize aromatic rings. In the context of this compound, these strategies can involve the direct introduction of the cyano group onto a pre-existing dimethylphenol scaffold or the substitution of a leaving group on the aromatic ring.

One illustrative approach is the direct cyanation of a phenol (B47542). For instance, related compounds like 4-hydroxy-2,6-dimethylbenzonitrile (B1297900) can be synthesized by reacting 2,6-dimethylphenol (B121312) with cyanogen (B1215507) bromide in the presence of a base. ontosight.ai This type of electrophilic aromatic substitution is facilitated by the activating nature of the hydroxyl group.

Alternatively, nucleophilic aromatic substitution provides a powerful route. This often involves the displacement of a halide from the aromatic ring using a cyanide salt. wikipedia.org This strategy is particularly effective when the halide is activated by electron-withdrawing groups or through transition-metal catalysis, such as palladium-catalyzed cyanation reactions. wikipedia.orgorganic-chemistry.org This latter approach is detailed further in the synthesis from 4-iodo-2,5-dimethylphenol (Section 2.1.3).

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a common and efficient strategy where one functional group is transformed into another. taylorandfrancis.com For the synthesis of this compound, a key precursor is 4-hydroxy-2,5-dimethylbenzaldehyde. The aldehyde group can be readily converted into a nitrile.

A standard method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime. Subsequent dehydration of this oxime intermediate yields the desired nitrile. A variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640), can be employed for this purpose. Studies on the analogous compound 3,5-dimethyl-4-hydroxybenzonitrile have shown that this conversion can proceed in high yield.

The aldehyde precursor itself can be synthesized via formylation of 2,5-dimethylphenol (B165462), for example, through the Reimer-Tiemann or Duff reaction.

Table 1: Illustrative Conditions for Aldehyde to Nitrile Conversion

| Precursor | Reagents | Solvent | Conditions | Yield |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | Hydroxylamine hydrochloride, Formic Acid | Formic Acid | Reflux | Moderate |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | Hydroxylamine hydrochloride, Acetic Acid | Acetic Acid | Reflux | Moderate |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | Hydroxylamine hydrochloride, DMF | DMF | 110-115°C | ~93% |

This data is based on the synthesis of the isomer 3,5-dimethyl-4-hydroxybenzonitrile and serves as a representative example of the transformation.

Synthetic Routes from Substituted Phenols (e.g., 2,5-dimethylphenol, 4-iodo-2,5-dimethylphenol)

A well-documented and specific route to this compound begins with the commercially available starting material, 2,5-dimethylphenol. nih.govsigmaaldrich.commerckmillipore.com This multi-step pathway involves the initial introduction of a halogen, which then serves as a leaving group for the subsequent cyanation step.

The synthesis proceeds as follows researchgate.net:

Iodination: 2,5-Dimethylphenol is first subjected to an electrophilic aromatic substitution reaction to install an iodine atom at the 4-position, which is para to the activating hydroxyl group. This yields the intermediate, 4-iodo-2,5-dimethylphenol.

Cyanation: The iodo-intermediate is then treated with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or using a palladium catalyst with a cyanide salt like zinc cyanide. wikipedia.org This nucleophilic substitution reaction replaces the iodine atom with a cyano group to afford the final product, this compound. researchgate.net

Table 2: Multi-step Synthesis from 2,5-Dimethylphenol

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2,5-Dimethylphenol | Iodine, Oxidizing Agent | 4-Iodo-2,5-dimethylphenol | Introduction of a leaving group |

| 2 | 4-Iodo-2,5-dimethylphenol | CuCN or Pd catalyst + Zn(CN)₂ | This compound | Substitution with nitrile group |

Derivatization and Functionalization Strategies of the this compound Core

The core structure of this compound possesses two primary reactive sites: the hydroxyl group and the nitrile moiety. These allow for a range of chemical modifications to produce various derivatives with tailored properties.

Chemical Modifications at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo several classic transformations, including etherification and esterification.

Etherification: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base will convert the hydroxyl group into an ether, such as the corresponding methoxy (B1213986) derivative (4-methoxy-2,5-dimethylbenzonitrile).

Esterification: The hydroxyl group can be acylated using an acyl chloride or an acid anhydride in the presence of a base to form an ester.

Furthermore, the hydroxyl group can be targeted for derivatization to enhance analytical detection. For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, reagents are used to improve ionization efficiency. While not specific to this exact molecule, general methods for derivatizing hydroxyl groups include reactions with reagents like isonicotinoyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS).

Table 3: Examples of Derivatization at the Hydroxyl Group

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methoxy Ether (-OCH₃) |

| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OCOCH₃) |

| Analytical Derivatization | Pyridinium Salt | FMP-TS | Pyridinium Ether |

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations, primarily reduction and hydrolysis. taylorandfrancis.com

Reduction to Amine: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2,5-dimethylphenol). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over a palladium, platinum, or nickel catalyst.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-hydroxy-2,5-dimethylbenzoic acid). Enzymatic hydrolysis using nitrilase enzymes also offers a mild and selective method for this conversion.

Partial Reduction to Aldehyde: Under controlled conditions using specific reducing agents like diisobutylaluminium hydride (DIBAL-H), the nitrile can be partially reduced to an imine intermediate, which is then hydrolyzed upon workup to form the corresponding aldehyde (4-hydroxy-2,5-dimethylbenzaldehyde).

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to amines, carboxylic acids, and aldehydes.

Regioselective Electrophilic Aromatic Substitution Reactions

The synthesis of this compound often begins with 2,5-dimethylphenol, a readily available starting material. researchgate.netnih.govfoodb.cahmdb.camerckmillipore.comsigmaaldrich.com The core challenge lies in the regioselective introduction of a cyano group onto the aromatic ring. Electrophilic aromatic substitution reactions are a cornerstone of this process.

The hydroxyl (-OH) and methyl (-CH3) groups already present on the benzene (B151609) ring of 2,5-dimethylphenol are activating groups and ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2,5-dimethylphenol, the positions are activated for electrophilic attack. The key is to control the reaction conditions to favor substitution at the desired 4-position.

One common strategy involves a multi-step sequence. An initial electrophilic substitution reaction, such as halogenation (e.g., iodination), can be performed on 2,5-dimethylphenol. researchgate.net This introduces a halogen atom at the 4-position, which can then be substituted by a cyano group in a subsequent step, often through a transition-metal-catalyzed cyanation reaction. wikipedia.org

Another approach is the direct formylation of 2,5-dimethylphenol to introduce a formyl group (-CHO) at the 4-position, followed by conversion of the aldehyde to a nitrile. A one-pot method for preparing aromatic nitriles from electron-rich aromatics involves treatment with phosphorus oxychloride (POCl3) and dimethylformamide (DMF), followed by molecular iodine in aqueous ammonia. organic-chemistry.org

The table below summarizes the directing effects of the substituents on 2,5-dimethylphenol:

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Director |

| -OH | 1 | Activating | Ortho, Para |

| -CH3 | 2 | Activating | Ortho, Para |

| -CH3 | 5 | Activating | Ortho, Para |

Advanced Synthetic Protocols and Principles of Green Chemistry

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. For the synthesis of this compound, this translates to exploring greener alternatives to traditional methods.

Key principles of green chemistry that can be applied include:

Use of Safer Reagents: Traditional cyanation reactions often employ highly toxic cyanide sources like sodium cyanide or potassium cyanide. wikipedia.org Green chemistry encourages the use of less toxic alternatives. For instance, potassium ferrocyanide, a less toxic cyanide source, has been used in palladium-catalyzed cyanation reactions. organic-chemistry.org The use of dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanating agent for aryl Grignard or lithium reagents also presents a safer alternative. organic-chemistry.org

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. Palladium-catalyzed cyanations are a prime example, where a small amount of a palladium complex can facilitate the transformation of a large amount of starting material. wikipedia.orgorganic-chemistry.org Nickel-catalyzed cyanations offer a more cost-effective and less precious metal-dependent alternative. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not directly reported for this compound, the broader field is moving towards using bio-based starting materials. For example, fructose (B13574) has been used to produce 2,5-dimethylfuran, a related furan (B31954) derivative, through an integrated process. rsc.org

One example of a greener approach could involve the direct C-H cyanation of 2,5-dimethylphenol, which would avoid the need for pre-functionalization of the aromatic ring and reduce the number of synthetic steps. researchgate.net Research into photocatalysis for cyanation reactions is also an emerging area with green chemistry implications. taylorandfrancis.com

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new, more efficient methods. The synthesis of this compound often involves several key mechanistic steps.

In the case of electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the electron-rich aromatic ring of 2,5-dimethylphenol. The stability of the resulting carbocation intermediate, known as an arenium ion or sigma complex, determines the regioselectivity. The hydroxyl and methyl groups stabilize the positive charge through resonance and inductive effects, particularly when the electrophile attacks the ortho or para positions. libretexts.org This leads to a lower activation energy for the formation of the ortho- and para-substituted products. libretexts.org

For transition-metal-catalyzed cyanation reactions , such as those using palladium or nickel catalysts, the mechanism typically involves a catalytic cycle. wikipedia.org A common pathway for palladium-catalyzed cyanation of an aryl halide (formed from 2,5-dimethylphenol) includes:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation or Cyanide Association: A cyanide source, such as zinc cyanide or potassium cyanide, delivers the cyano group to the palladium center.

Reductive Elimination: The aryl group and the cyano group couple, forming the desired benzonitrile (B105546) product and regenerating the palladium(0) catalyst. wikipedia.org

The Sandmeyer reaction provides an alternative route starting from an amino-substituted precursor, such as 4-amino-2,5-dimethylphenol. nih.govchembk.comnih.gov This reaction proceeds through the formation of a diazonium salt from the amine, followed by its displacement with a cyanide group, typically using a copper(I) cyanide catalyst. taylorandfrancis.comnih.gov The mechanism is believed to involve single electron transfer steps and the formation of radical intermediates. nih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determinationresearchgate.nethmdb.ca

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Hydroxy-2,5-dimethylbenzonitrile provides information on the different types of protons and their neighboring environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Singlet | 1H | Aromatic H |

| ~6.8 | Singlet | 1H | Aromatic H |

| ~5.5 | Singlet | 1H | -OH |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~2.2 | Singlet | 3H | -CH₃ |

Table 1: ¹H NMR Spectral Data for this compound.

The two singlets in the aromatic region (~7.0 and ~6.8 ppm) correspond to the two non-equivalent aromatic protons. The broad singlet at around 5.5 ppm is characteristic of the hydroxyl (-OH) proton. The two sharp singlets at approximately 2.4 and 2.2 ppm are assigned to the two methyl (-CH₃) groups attached to the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH |

| ~135 | Aromatic C |

| ~130 | Aromatic C |

| ~120 | Aromatic C-CN |

| ~118 | -CN |

| ~115 | Aromatic C |

| ~20 | -CH₃ |

| ~18 | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound.

The spectrum shows distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group (C-OH), the carbon attached to the nitrile group (C-CN), and the nitrile carbon (-CN) itself. The two signals in the aliphatic region (~20 and ~18 ppm) correspond to the two methyl carbons.

Vibrational Spectroscopy for Functional Group Identificationresearchgate.net

Vibrational spectroscopy techniques, such as FTIR, are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups. researchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~2230 | Sharp, Medium | C≡N stretch (nitrile group) |

| ~2920 | Medium | C-H stretch (methyl groups) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

Table 3: FTIR Spectral Data for this compound.

A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, medium-intensity peak at approximately 2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The C-H stretching of the methyl groups is observed around 2920 cm⁻¹. Aromatic C=C stretching vibrations appear as medium bands around 1600 and 1500 cm⁻¹. The strong absorption near 1250 cm⁻¹ is attributed to the C-O stretching of the phenolic hydroxyl group.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the gas chromatography component separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. For a pure sample of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). cookechem.com The fragmentation pattern would further confirm the structure, with characteristic fragments arising from the loss of methyl groups or other small neutral molecules.

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of 4-Hydroxy-2,5-dimethylbenzonitrile. nih.gov These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule. nih.gov

Key aspects of the electronic structure analysis include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role in molecular recognition.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, in silico docking studies can be performed against various protein targets to explore the potential biological activities of this compound. The results of these simulations can guide the design of new derivatives with improved binding affinities and selectivity. mdpi.com The stability of the predicted binding mode is often further validated using molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivation Using In Silico Methods for Benzonitrile (B105546) Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR methods use computational models to correlate specific structural features with observed activities. For benzonitrile analogues, these studies can reveal which substituents and positions on the benzonitrile scaffold are critical for a particular biological effect. nih.gov

By analyzing a series of related compounds, researchers can identify key structural motifs that enhance or diminish activity. acs.org For example, the presence of a cyano group on the benzonitrile ring can significantly impact a compound's properties and interactions. nih.gov Modifications to other parts of the molecule, such as the hydroxyl and methyl groups on the phenyl ring of this compound, can also be systematically explored to build a comprehensive SAR model.

These in silico models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. This approach accelerates the drug discovery and development process by reducing the number of compounds that need to be synthesized and tested experimentally.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.net These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra can be compared with experimental data to validate its chemical structure. researchgate.net

Conformational analysis is another critical aspect of theoretical studies, focusing on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, rotations around the C-O bond of the hydroxyl group and the C-C bonds connecting the substituents to the aromatic ring can lead to different conformers with varying energies. nih.gov

By calculating the potential energy surface, researchers can identify the most stable conformer(s) and the energy barriers between them. nih.gov This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Advanced Applications in Materials Science

Potential in Organic Electronics and Photovoltaic Applications

While specific device performance data for polymers derived solely from 4-Hydroxy-2,5-dimethylbenzonitrile is not extensively documented in public literature, its role as a monomer for poly(p-phenylenevinylene) (PPV) derivatives suggests significant potential in organic electronics and photovoltaics. researchgate.net PPV and its analogues are cornerstone materials in these fields due to their electroluminescent and semiconducting properties. researchgate.net

The inclusion of hydroxyl (-OH) and methyl (-CH₃) groups on the phenylene vinylene backbone, derived from this compound, is expected to modulate the electronic characteristics of the resulting polymer. The methyl groups can enhance the solubility of the polymer in organic solvents, a crucial factor for solution-based processing and fabrication of thin films for electronic devices. Furthermore, the steric hindrance introduced by the methyl groups can reduce intermolecular interactions, potentially leading to higher photoluminescence efficiency in the solid state. The hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the polymer's electronic energy levels to better match the work functions of electrodes in organic light-emitting diodes (OLEDs) or the energy levels of acceptor materials in organic photovoltaic (OPV) cells.

The fundamental properties of PPV-based materials that make them suitable for these applications include their tunable band gap and bright fluorescence. researchgate.net By modifying the chemical structure of the repeating unit, as is the case with using this compound, the emission color of an OLED or the absorption spectrum of an OPV device can be tailored.

Role as a Chemical Building Block for Advanced Polymers and Specialty Coatings

The most clearly defined role for this compound in materials science is as a monomer for the synthesis of substituted poly(p-phenylenevinylene). researchgate.net Research has detailed the organic synthesis pathway to create monomers for PPV starting from 2,5-dimethylphenol (B165462), which is a precursor to this compound. researchgate.net

The synthesis involves a multi-step process where 2,5-dimethylphenol is first iodinated and then the iodine is substituted by a cyano (nitrile) group to form this compound. researchgate.net This compound then serves as a key building block that can be further modified and subsequently polymerized. The presence of both the hydroxyl and nitrile functional groups allows for a variety of polymerization strategies. The resulting polymers are part of the broader family of conducting polymers, which are of significant interest for applications ranging from anti-static coatings to components in electronic displays.

The properties of polymers are intrinsically linked to the structure of their monomer units. By incorporating this compound into a polymer backbone, material scientists can impart specific functionalities. For instance, the polarity of the hydroxyl and nitrile groups can influence the adhesion and surface properties of specialty coatings, while the aromatic nature of the compound contributes to thermal stability.

Intermediacy in the Synthesis of Functional Materials

Beyond its direct use as a monomer, this compound serves as a versatile intermediate in the synthesis of more complex functional materials. The reactivity of its hydroxyl and nitrile groups can be exploited to build a wide range of molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a variety of other compounds, such as amides and esters, which can be precursors for pharmaceuticals or other specialty chemicals. The hydroxyl group can undergo etherification to attach different functional side chains, which can be used to control the solubility and processing characteristics of the final material.

In the context of functional materials, this intermediacy is exemplified by its role in the synthesis of the aforementioned PPV monomer. researchgate.net The initial synthesis creates this compound, which is then further reacted—for example, by attaching a side chain to the hydroxyl group—before the final polymerization step. This demonstrates its crucial role as a stepping stone in the creation of a functional polymer designed for electronic applications. The versatility of its functional groups suggests a broader potential for use in the synthesis of other functional materials, such as dyes or components of liquid crystal displays, although such applications are less documented.

Biological and Medicinal Chemistry Research Pertaining to the 4 Hydroxy 2,5 Dimethylbenzonitrile Scaffold

Precursor Role in the Synthesis of Biologically Active Compounds

The dimethylbenzonitrile moiety is a crucial starting point for constructing more complex, biologically active molecules, particularly in the field of antiviral research. A key example is the use of its amino-analogue, 4-amino-3,5-dimethylbenzonitrile, in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org In a multi-step synthesis, this precursor is treated with a substituted pyrimidine (B1678525) derivative, such as 2,4-dichloro-6-(methylamino)pyrimidine, to form a diarylamine intermediate. acs.org This diarylamine is a central component of diarylpyrimidine (DAPY) NNRTIs, which are known for their potent anti-HIV activity. acs.org The aldehyde functionality in related intermediates also provides a convenient point for further chemical diversification, allowing for extensive structure-activity relationship (SAR) studies. acs.org

Structure-Activity Relationship (SAR) Investigations of Benzonitrile (B105546) Derivatives and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzonitrile derivatives influences their biological activity. These investigations have been crucial in optimizing compounds for various therapeutic targets. For benzimidazole (B57391) derivatives, another class of heterocyclic compounds, SAR analyses have shown that substitutions at specific positions (N1, C2, C5, and C6) of the core scaffold significantly impact their anti-inflammatory properties. mdpi.comnih.gov Similarly, for benzonitrile-containing compounds, modifications to the aromatic ring and the nitrile group are explored to enhance potency and selectivity. For instance, in the development of inhibitors for salt-inducible kinases (SIKs), replacing a benzonitrile moiety with a pyrazole (B372694) group led to a strong increase in potency. acs.orgacs.org These studies highlight the importance of systematic structural modifications in drug discovery.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) of HIV-1 Utilizing Related Benzonitrile Scaffolds

The benzonitrile scaffold is a key feature in many potent diarylpyrimidine (DAPY) and related NNRTIs designed to combat HIV-1. wikipedia.org These inhibitors are allosteric, binding to a hydrophobic pocket on the reverse transcriptase (RT) enzyme, approximately 10 Å away from the catalytic site. nih.govnih.govnih.gov The development of second-generation NNRTIs like etravirine (B1671769) (ETV) and rilpivirine (B1684574) (RPV), which contain benzonitrile or cyanovinylbenzonitrile moieties, represented a significant step forward, as they showed efficacy against viral strains resistant to first-generation drugs. nih.govnih.gov

Research has led to the discovery of novel DAPY derivatives with exceptional potency. For example, certain compounds have demonstrated excellent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range, often more potent than etravirine. nih.gov The inherent flexibility of the DAPY structure allows these molecules to adapt to mutations within the binding pocket, maintaining their inhibitory power. nih.govnih.gov

| Compound | Core Structure | Modification | Anti-HIV-1 Activity (WT, EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 20 | Diarylpyrimidine | Dual binding site NNRTI | 2.6 nM | nih.gov |

| Compound 27 | Diarylpyrimidine | Dual binding site NNRTI | 2.4 nM | nih.gov |

| Compound 16c | 2,4,5-Trisubstituted Pyrimidine | Piperidine-substituted benzyl (B1604629) wing | Potent (specific value not stated) | acs.org |

| TF2 | Diarylpyrimidine | -CH₂O- linker to explore primer grip | 7.6 nM | nih.gov |

| Bicyclic RPV analogue (5-membered ring) | Bicyclic Pyrimidine | Cyanovinyl moiety | 2.6 nM | acs.org |

| Bicyclic RPV analogue (6-membered ring) | Bicyclic Pyrimidine | Cyanovinyl moiety | 3.0 nM | acs.org |

The design of advanced NNRTIs is guided by several rational principles aimed at improving potency, overcoming resistance, and enhancing physicochemical properties. nih.gov A primary strategy involves structure-based drug design, utilizing X-ray crystal structures of the HIV-1 RT enzyme complexed with inhibitors. nih.govacs.org This allows for the precise design of molecules that optimize interactions within the NNRTI binding pocket (NNIBP). nih.govnih.gov

Key design strategies include:

Scaffold Hopping and Hybridization : This involves replacing a known chemical scaffold with a novel one to discover new chemotypes with improved properties. nih.govnih.gov For example, disrupting the planarity of a fused bicyclic ring system proved to be a valuable strategy for lead optimization. nih.gov

Exploring Adjacent Binding Sites : Novel DAPY derivatives have been designed to occupy both the traditional NNIBP and a newly identified "NNRTI Adjacent" binding site, leading to highly potent compounds. nih.gov

Conformational Flexibility : The "horseshoe" or "U-shape" conformation of DAPYs like etravirine and rilpivirine is crucial for their activity. nih.govnih.gov This flexibility allows them to "wiggle and jiggle" within the binding pocket, enabling them to adapt to resistance-causing mutations. nih.govnih.gov

Improving Physicochemical Properties : A major challenge with many DAPY derivatives is their poor aqueous solubility. acs.org Design efforts focus on incorporating hydrophilic fragments into solvent-exposed areas of the molecule or creating bicyclic analogues to improve solubility and pharmacokinetic profiles. acs.orgnih.govuochb.cz

Understanding the molecular interactions between NNRTIs and the HIV-1 RT enzyme is critical for designing more effective drugs. frontiersin.org When an NNRTI binds to the allosteric pocket, it induces conformational changes that inhibit the enzyme's function. nih.govnih.gov

The binding of DAPY derivatives is characterized by a "horseshoe-like" conformation. nih.gov This shape is maintained by two hydrophobic "wings" or "arms" that interact with different parts of the binding pocket. nih.gov Crystal structures have revealed that these inhibitors form key interactions with amino acid residues in the pocket, including Tyr181, Tyr188, and Trp229. nih.govresearchgate.net The cyanovinyl group of rilpivirine, for example, can swivel to maintain critical interactions with the enzyme. nih.gov

A significant consequence of NNRTI binding is the displacement of the β12-β13-β14 sheet, which contains the "primer grip" responsible for correctly positioning the nucleic acid for polymerization. nih.govfrontiersin.org This distortion of the enzyme's structure allosterically inhibits its catalytic function. nih.govnih.gov The flexibility of second-generation NNRTIs allows them to rearrange within the pocket to maintain binding affinity even when mutations occur, a key factor in their resilience against drug resistance. nih.govresearchgate.net

Inhibitors of Trypanosome Alternative Oxidase

The Trypanosome Alternative Oxidase (TAO) is an essential enzyme for the cellular respiration of African trypanosomes, the parasites responsible for sleeping sickness. nih.govtees.ac.uk Since this enzyme is absent in mammals, it represents a prime target for drug development. nih.govnih.gov

Research has identified benzonitrile derivatives as a class of TAO inhibitors. acs.org Studies on compounds structurally related to 4-hydroxy-2,5-dimethylbenzonitrile have demonstrated their ability to inhibit both the purified TAO enzyme and the growth of Trypanosoma brucei brucei in culture. nih.govacs.org For example, 5-bromo-4-hydroxy-2-methyl-benzonitrile was found to be a potent inhibitor of TAO. acs.org These compounds act as competitive inhibitors of the enzyme and have shown dose-dependent trypanocidal properties in vitro without affecting mammalian cells. nih.govacs.org

| Compound | TAO Inhibition (pIC₅₀) | T. b. brucei Growth Inhibition (pIC₅₀) | Reference |

|---|---|---|---|

| 5-Bromo-4-hydroxy-2-methyl-benzonitrile (7) | 5.43 ± 0.05 | 4.97 ± 0.03 | acs.org |

| 5-Bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile (8) | 4.46 ± 0.08 | 4.50 ± 0.04 | acs.org |

| Monophenol analogue (11) | 5.77 ± 0.04 | 5.44 ± 0.02 | acs.org |

Investigation of DNA-Binding and DNA Cleavage Activities in Closely Related Structures

Certain heterocyclic compounds featuring a benzonitrile moiety have been investigated for their ability to interact with DNA structures, a mechanism that can be relevant to anticancer activity. mdpi.com Studies on a series of pyrazolo[1,2-a]benzo nih.govacs.orgnih.govnih.govtetrazin-3-one derivatives, including an 8-cyano (benzonitrile) substituted ligand, explored their interaction with the G-quadruplex (GQ) DNA structure in the promoter region of the c-myc oncogene. mdpi.com

Molecular docking simulations revealed that these compounds bind to the GQ DNA through a combination of interactions:

π-π stacking: The aromatic rings of the ligands interact with the guanine (B1146940) bases (specifically G13 or G17) of the G-quadruplex. mdpi.com

Hydrogen Bonding: The nitrile group of the 8-CN ligand was observed to form a hydrogen bond with adenine (B156593) 3 (A3) in the DNA structure. mdpi.com

These interactions can stabilize the G-quadruplex structure, which in turn can inhibit the expression of the oncogene, suggesting a potential mechanism for their observed antiproliferative effects. mdpi.com

Antioxidant Properties of Hydroxylated Benzonitrile Analogues

The structural motif of hydroxylated benzonitriles is a key feature in the design of compounds with significant antioxidant capabilities. Research into analogues has demonstrated that the presence and position of the hydroxyl group, along with other substituents on the phenyl ring, are crucial for their free-radical scavenging activity.

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom and neutralize the stable DPPH radical. In a study of 2-hydroxy benzyl hydrazide derivatives, several compounds showed potent radical scavenging activity. jchr.org For instance, compound C-7, a hydrazide derivative, exhibited a particularly high inhibition rate of 91.45%, comparable to the standard antioxidant, ascorbic acid (93.58%). jchr.org The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating greater antioxidant potency.

Another study investigated the antioxidant properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and its derivatives, which share the hydroxylated phenyl feature. scirp.org The study proposed that the primary mechanisms of antioxidant action are the Hydrogen Atom Transfer (HAT) and the Sequential Proton-Loss Electron-Transfer (SPLET) pathways. scirp.org The efficiency of these mechanisms is heavily influenced by the electronic nature of other substituents on the aromatic ring. For example, the presence of an electron-donating group like an amino group (-NH₂) was found to enhance the antioxidant activity, whereas an electron-withdrawing group like a cyano group (-CN) had the opposite effect. scirp.org

Furthermore, research on other hydroxylated aromatic structures, such as 5-hydroxy-4-phenyl-butenolide (5H4PB), has shown that these compounds can exert their antioxidant effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway upregulates the expression of cytoprotective genes, including those for heme oxygenase-1, catalase, and superoxide (B77818) dismutase, thereby enhancing the cell's intrinsic defense against oxidative stress. nih.gov This mechanism suggests that hydroxylated benzonitriles may not only act as direct radical scavengers but also as modulators of cellular antioxidant systems. nih.gov

Table 1: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

This table displays the in vitro antioxidant activity of synthesized 2-hydroxy benzyl hydrazide derivatives compared to a standard antioxidant, Ascorbic Acid, using the DPPH assay.

| Compound Code | IC₅₀ (µg/mL) | Radical Scavenging Activity (% RSA) |

|---|---|---|

| C-2 | 85.64 | 85.64% |

| C-3 | 162.18 | 86.49% |

| C-7 | 81.28 | 91.45% |

| Ascorbic Acid | 30.20 | 93.58% |

Data sourced from: Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. jchr.org

Methodologies for Advanced Pharmacological Evaluation

The development of benzonitrile-based compounds as potential therapeutics requires a rigorous evaluation of their pharmacological properties, including their interaction with biological targets and their effects on cell viability.

In Vitro Assays for Biological Target Engagement

Confirming that a compound physically interacts with its intended biological target is a critical step in drug discovery. frontiersin.orgnih.gov A variety of biophysical methods are employed to measure this target engagement, both in cell-free systems and within intact cells. frontiersin.org

Differential Scanning Fluorimetry (DSF): This is a widely used high-throughput technique to assess the direct binding of a small molecule to a purified protein. frontiersin.orgnih.gov The principle relies on the fact that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature. This change is monitored by observing the fluorescence of an environment-sensitive dye that binds to hydrophobic regions of the protein as it unfolds upon heating. frontiersin.org

Cellular Thermal Shift Assay (CETSA): Moving beyond purified proteins, CETSA allows for the verification of target engagement in a more physiologically relevant context, such as within live cells or cell lysates. frontiersin.org This method also exploits the principle of ligand-induced thermal stabilization. After heating the cells or lysate to various temperatures, the amount of remaining soluble target protein is quantified, typically by Western Blot. An upward shift in the melting curve in the presence of the compound indicates target engagement. frontiersin.org

Enzyme Inhibition Assays: For benzonitrile derivatives designed as enzyme inhibitors, specific assays are crucial. For example, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were identified as inhibitors of xanthine (B1682287) oxidase. nih.gov Their potency was quantified by determining their IC₅₀ values, and the mechanism of inhibition (e.g., mixed-type) was elucidated using kinetic studies, such as Lineweaver-Burk plots. nih.gov

Western Blot Analysis: This technique is used to assess how a compound affects specific signaling pathways downstream of its target. For instance, the benzothiazole (B30560) derivative B7 was shown to inhibit the AKT and ERK signaling pathways in cancer cells, confirming its mechanism of action at a molecular level. nih.gov

Boron-Based Probes: The unique ability of boron's empty p orbital to reversibly coordinate with heteroatoms like oxygen and nitrogen makes it a valuable tool in designing probes for biological target engagement. nih.gov Boron-containing molecules can act as "bait" for nucleophilic residues in proteins, allowing for the study of covalent interactions with disease-associated targets. nih.gov

Cellular Cytotoxicity Assessments in Bioactivity Studies

Evaluating a compound's effect on cell viability is fundamental, particularly in the context of developing anticancer agents. These assessments determine the concentration at which a compound becomes toxic to cells and provide insights into its mechanism of cell killing. nih.govresearchgate.net

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell proliferation and cytotoxicity. nih.gov Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in formazan production in treated cells compared to controls indicates reduced viability. This method was used to evaluate the antiproliferative effects of benzothiazole derivatives on various cancer cell lines, including A431, A549, and H1299. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis: To understand the mechanism behind a compound's antiproliferative activity, flow cytometry is often employed. This technique can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound might induce cell cycle arrest at a specific checkpoint, preventing cancer cells from dividing. nih.gov Additionally, by using specific stains like Annexin V and propidium (B1200493) iodide, flow cytometry can quantify the number of cells undergoing apoptosis (programmed cell death). For example, a hydroxylated 3-phenylcoumarin (B1362560) derivative was found to mediate its antiproliferative effect by deregulating the cell cycle and inducing apoptosis. nih.gov

Table 2: Antiproliferative Activity of a Hydroxylated 3-Phenylcoumarin Derivative

This table shows the cytotoxic effects of a 3-phenylcoumarin derivative (a stilbene-coumarin hybrid) on two human cancer cell lines, indicating its potential as an antiproliferative agent.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin, 9 | HL-60 (leukemia) | 5.2 |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin, 9 | A549 (lung cancer) | 7.5 |

Data sourced from: Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. nih.govresearchgate.net

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of 4-Hydroxy-2,5-dimethylbenzonitrile synthesis is geared towards developing methods that are not only efficient but also environmentally sustainable. Current research provides a foundation for these advancements. For instance, one established method involves the organic synthesis from 2,5-dimethylphenol (B165462), where an iodine atom is introduced to the aromatic ring and subsequently substituted by a cyano group. researchgate.net This multi-step process, while effective, highlights the need for more streamlined and sustainable alternatives.

Future research will likely focus on catalytic systems that minimize waste and energy consumption. An example of a sustainable approach for a related compound involves the environmentally friendly oxidation of a phenol (B47542) at the para C–H bond using a copper catalyst. This points towards the potential for developing similar selective oxidation or amination processes for producing this compound, reducing the reliance on halogenated intermediates and harsh reagents. The exploration of biocatalysis, using enzymes like nitrilases to convert precursors into the final benzonitrile (B105546) compound, also represents a promising green chemistry avenue.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Current Multi-step Synthesis | Involves iodination of 2,5-dimethylphenol followed by cyano group substitution. researchgate.net | Established and reproducible. | Process optimization to improve yield and reduce steps. |

| Catalytic C-H Activation | Direct introduction of the cyano group onto the phenol backbone using a catalyst. | Atom economy, reduced waste streams. | Development of selective and robust catalysts. |

| Biocatalysis | Use of enzymes (e.g., nitrilases) for the conversion of nitrile precursors. | Mild reaction conditions, high selectivity, biodegradable catalysts. | Enzyme screening and engineering for industrial scalability. |

| Flow Chemistry | Continuous production in microreactors. | Improved safety, scalability, and process control. | Reactor design and optimization for specific reaction pathways. |

Expansion into Diverse Biological and Pharmacological Applications

While direct biological applications of this compound are still an emerging area of study, its structural motifs are present in compounds with significant pharmacological activities. This relationship suggests a fertile ground for future research. The isomeric compound, 4-Hydroxy-3,5-dimethylbenzonitrile, is a known intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, such as Etravirine (B1671769). This precedent strongly suggests that this compound could serve as a valuable scaffold for developing new antiviral agents.

Future investigations will likely explore the synthesis of derivative libraries based on the this compound core. These derivatives will be screened for a wide range of biological activities. Research into related structures has revealed potential for antimicrobial, antifungal, and antiglioma applications. nih.govnih.govresearchgate.net For example, derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have shown promising activity against glioma cells, and various hydrazone derivatives of hydroxybenzoic acids have demonstrated antimicrobial properties. nih.govnih.gov By modifying the functional groups on the this compound ring, researchers can systematically explore its potential as a lead compound for various therapeutic areas.

Table 2: Potential Pharmacological Exploration Areas

| Therapeutic Area | Rationale Based on Related Compounds | Research Direction |

|---|---|---|

| Antiviral (e.g., HIV) | The isomer 4-Hydroxy-3,5-dimethylbenzonitrile is an intermediate for NNRTIs. | Synthesis and screening of derivatives as novel NNRTIs or other viral entry/replication inhibitors. |

| Anticancer (e.g., Glioma) | Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives show antiglioma activity. nih.gov | Design of this compound analogues that target cancer cell proliferation pathways. |

| Antimicrobial/Antifungal | Hydrazone derivatives of similar phenolic acids exhibit broad-spectrum antimicrobial activity. nih.govresearchgate.net | Development of new compounds to combat drug-resistant bacteria and fungi. |

Development of Next-Generation Functional Materials

The unique chemical structure of this compound makes it a promising building block for next-generation functional materials. Its bifunctional nature, with a hydroxyl group and a nitrile group, allows it to be incorporated into polymers, imparting specific properties. It has been identified as a monomer for the synthesis of poly(p-phenylenevinylene) (PPV), a class of conductive polymers with applications in electronics and photonics. researchgate.net

Future research is expected to delve into the creation of novel polymers and composites. The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or chemical resistance. For example, polymers with dihydroxybenzene moieties are known, and this compound could create new variations. academie-sciences.fr Furthermore, the development of degradable and chemically recyclable polymers is a significant goal for a circular economy. rsc.org The ester and ether linkages that can be formed from the hydroxyl group of this compound could be designed to be cleavable under specific conditions, leading to more sustainable polymer lifecycles.

Table 3: Applications in Functional Material Development

| Material Type | Role of this compound | Potential Application | Future Research Focus |

|---|---|---|---|

| Conductive Polymers (e.g., PPV) | Monomer precursor. researchgate.net | Organic light-emitting diodes (OLEDs), solar cells, sensors. | Tuning electronic properties by modifying the polymer structure. |

| High-Performance Thermoplastics | Monomer to enhance thermal stability and chemical resistance. | Aerospace, automotive, and electronic components. | Synthesis of copolymers with tailored mechanical and thermal properties. |

| Recyclable Polymers | Introduction of cleavable linkages into the polymer chain. rsc.org | Sustainable packaging, consumer goods. | Designing polymers for controlled degradation and monomer recovery. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

In the context of this compound, ML models can be trained on existing data from related phenolic and benzonitrile compounds to predict biological activities, toxicity, and material properties. doaj.orgnih.gov Generative AI models can design novel derivatives of this compound that are optimized for specific functions, such as high binding affinity to a particular biological target or desired properties for a functional material. researchgate.net These computational tools allow for the rapid virtual screening of thousands of potential candidates, enabling researchers to focus their experimental efforts on the most promising molecules. researchgate.netnih.gov This synergy between computational prediction and experimental validation will significantly shorten development timelines and increase the chances of success in creating new drugs and materials. researcher.lifeacs.org

Table 4: AI and Machine Learning in Compound Development

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of compounds based on their chemical structure. | Rapidly screen virtual libraries of derivatives for potential pharmacological efficacy. |

| Generative Models (e.g., GANs, VAEs) | AI algorithms design new molecular structures with desired properties from scratch. researchgate.net | Create novel compounds based on the this compound scaffold optimized for specific targets. |

| Property Prediction | Predicting physical and chemical properties like solubility, stability, and toxicity. nih.gov | De-risk development by identifying potentially problematic candidates early in the design phase. |

| Materials Informatics | Using ML to predict the properties of polymers and other materials. doaj.orgresearchgate.netacs.org | Accelerate the discovery of new functional materials by screening virtual polymers incorporating the compound. |

常见问题

Basic: What synthetic methodologies are currently established for 4-Hydroxy-2,5-dimethylbenzonitrile, and what are their limitations?

Methodological Answer:

The synthesis of this compound can draw insights from structurally analogous benzonitrile derivatives. For example, the synthesis of 3,5-Dihydroxybenzonitrile involves a four-step route starting from 3,5-dihydroxybenzoic acid, utilizing acetylation, amidation, dehydration, and deprotection steps . Adapting this approach, researchers might substitute starting materials (e.g., 2,5-dimethylphenol derivatives) and optimize reaction conditions (e.g., nitrile introduction via nucleophilic substitution or catalytic cyanation). Limitations include low yields in multi-step processes (e.g., ~66% overall yield in related syntheses) and challenges in regioselective functionalization due to competing hydroxyl and nitrile reactivity .

Table 1: Synthetic Routes for Analogous Benzonitriles

| Compound | Steps | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| 3,5-Dihydroxybenzonitrile | 4 | Ac₂O, NH₃, SOCl₂ | 66 | Multi-step, purification |

| 4-Methoxybenzonitrile | 1 | Pd-catalyzed cyanation | N/A | Catalyst cost, selectivity |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl protons at δ 5–6 ppm).

- IR Spectroscopy : Detection of -OH (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups.

- HPLC/MS : For purity assessment and molecular ion identification (e.g., [M+H]⁺ at m/z 162.07 for C₉H₉NO).

Researchers must validate purity in-house due to limited analytical data from commercial suppliers .

Advanced: How can computational tools optimize reaction conditions for this compound synthesis?

Methodological Answer:

Databases like REAXYS and BKMS_METABOLIC enable predictive modeling of reaction pathways. For example:

Precursor Scoring : Identify optimal starting materials (e.g., 2,5-dimethylphenol vs. halogenated precursors).

Solvent/Reagent Selection : Predict solvent polarity effects on nitrile formation using COSMO-RS models.

Reaction Kinetics : Simulate activation energies for hydroxyl protection/deprotection steps.

Experimental validation is critical, as predictive tools may overlook steric hindrance from methyl groups or competing side reactions .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies should include:

pH Variation : Test hydrolysis rates under acidic (pH 2–4), neutral (pH 7), and basic (pH 9–11) conditions. Related furanone derivatives show increased degradation at pH > 8 due to hydroxyl deprotonation and nucleophilic attack .

Thermal Stability : Conduct accelerated aging experiments (e.g., 40–80°C) with HPLC monitoring. For example, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone degrades by 15% at 60°C over 72 hours .

Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts (e.g., quinone formation).

Table 2: Stability of Analogous Compounds

| Compound | Condition | Degradation (%) | Time (h) |

|---|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | pH 9, 60°C | 15 | 72 |

| 4-Methoxybenzonitrile | UV light, 25°C | 10 | 48 |

Advanced: How can contradictory bioactivity data for this compound be resolved?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Commercial samples often lack analytical validation; researchers must verify purity via HPLC and NMR .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or solvent carriers (DMSO vs. ethanol) can alter results. Standardize protocols using guidelines from PubChem or FDA GSRS .

- Structural Analogues : Compare bioactivity with related compounds (e.g., 4-Hydroxybenzaldehyde’s antimicrobial activity ) to identify structure-activity relationships.

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the hydroxyl group with acetyl or TBS groups to direct nitrile or methyl reactivity .

- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling at the para position relative to nitrile.

- Computational Screening : DFT calculations to predict electron density distribution and guide substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。